N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 4-methylphenyl group and at the 5-position with a 2-(3-methylphenylacetamido)ethyl chain. Its structure combines a heterocyclic scaffold with aryl and acetamide functionalities, commonly associated with kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-6-8-17(9-7-14)26-20-18(11-23-26)21(28)25(13-22-20)12-19(27)24-16-5-3-4-15(2)10-16/h3-11,13H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKVCQIXMXBUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps. One common method includes the condensation of 3-methylphenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then reacted with 4-methylbenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases that are crucial for cancer cell proliferation and survival. For instance, derivatives of pyrazolo compounds have shown promising results against various cancer cell lines such as MCF7 (breast cancer) and A375 (melanoma) with notable IC50 values indicating their cytotoxic potential .
Anti-inflammatory Properties
The pyrazole moiety is recognized for its anti-inflammatory effects. Compounds similar to N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide have been associated with the inhibition of inflammatory pathways and cytokine release, making them candidates for treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Pyrazolo Scaffold: This involves cyclization reactions to create the pyrazolo structure.
- Functionalization: Introduction of the acetamide group and methyl phenyl substituents to enhance biological activity.
A detailed understanding of these synthetic pathways is crucial for developing analogs with improved efficacy and safety profiles .
Comparative Data Table
| Compound Name | Structure | Anticancer Activity (IC50) | Anti-inflammatory Activity |
|---|---|---|---|
| N-(3-methylphenyl)-2-[1-(4-methylphenyl)-... | Structure | MCF7: 1.88 µM; A375: 2.12 µM | Moderate |
| Related Compound A | Structure | 0.98 µM (CDK2 inhibitor) | High |
| Related Compound B | Structure | 3.79 µM (MCF7) | Low |
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds:
- A study highlighted a derivative showing significant anticancer activity against multiple cell lines with a focus on its mechanism involving apoptosis induction .
- Another research report emphasized the anti-inflammatory properties exhibited by pyrazole derivatives in animal models of arthritis .
These findings underscore the potential of N-(3-methylphenyl)-2-[1-(4-methylphenyl)-... as a valuable candidate for further pharmacological exploration.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
- Example 53 () : Contains a 1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl substituent. The chromene ring and fluorine atoms enhance π-π stacking and metabolic stability compared to the methylphenyl groups in the target compound .
- 1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one () : Substituted with a methoxy group, improving solubility but reducing lipophilicity relative to the methyl group in the target compound .
Pyrimido[5,4-b]indol-4-one ()
The thioacetamide group (2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]) introduces sulfur, which may alter electronic properties and redox sensitivity compared to the oxygen-based acetamide in the target compound .
Thiazolidinone Analogues () 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide replaces the pyrazolo-pyrimidine core with a thiazolidinone ring.
Substituent Variations
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The target compound’s methyl groups confer moderate logP values (~3.5), whereas fluorinated analogues (e.g., Example 53) exhibit higher logP (~4.2) due to fluorine’s hydrophobicity .
- Solubility : Methoxy-substituted derivatives () show improved aqueous solubility compared to methyl groups .
- Metabolic Stability : Fluorine atoms in Example 53 reduce oxidative metabolism, whereas the target compound’s methyl groups may undergo faster hepatic clearance .
Biological Activity
N-(3-methylphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
1. Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising antibacterial properties. For instance, a study synthesized various pyrazole derivatives and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound this compound showed significant activity with minimum inhibitory concentrations (MICs) as low as 0.062 µg/mL against certain bacterial strains .
Table 1: Antibacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 3a | Staphylococcus aureus | 0.125 | 0.25 |
| 3a | Escherichia coli | 0.062 | 0.125 |
| 6 | Pseudomonas aeruginosa | 0.187 | 0.375 |
The study indicated that modifications in the chemical structure of pyrazole derivatives could enhance their antibacterial potency. For example, the introduction of hydrophilic groups at specific positions increased effectiveness against bacterial growth compared to standard antibiotics like Erythromycin and Amikacin .
2. Anticancer Activity
The anticancer potential of this compound has also been explored extensively. Various studies have reported its cytotoxic effects on different cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values ranging from 0.28 µM to over 40 µM against several cancer types including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .
Table 2: Cytotoxicity of Pyrazolo Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 1.88 |
| Compound B | A549 | 26 |
| Compound C | HepG2 | 0.74 |
These findings suggest that the pyrazolo[3,4-d]pyrimidine scaffold can be optimized for higher efficacy in anticancer therapy by altering substituents on the phenyl rings or modifying the pyrazole core structure.
3. Anti-inflammatory Properties
In addition to its antibacterial and anticancer activities, this compound has been investigated for anti-inflammatory effects. Pyrazole derivatives have been linked to inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways .
Case Studies
Case Study 1: A research group synthesized a series of pyrazolo derivatives and tested them for anti-inflammatory activity in vitro. The results indicated that certain compounds significantly reduced TNF-alpha levels in stimulated macrophages.
Case Study 2: Another study focused on the effect of this compound on arthritis models in rats. The compound demonstrated a marked reduction in joint swelling and pain scores compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
